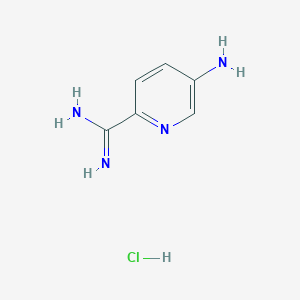
5-Aminopyridine-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopyridine-2-carboximidamide hydrochloride is a high-purity compound with a molecular formula of C6H9ClN4 and a molecular weight of 172.61 g/mol . This versatile chemical is used in various research and development endeavors due to its unique properties.
Preparation Methods
The synthesis of 5-Aminopyridine-2-carboximidamide hydrochloride involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . The compound is structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet the demand for pharmaceutical testing and other applications .
Chemical Reactions Analysis
5-Aminopyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including substitution reactions. For example, the selective displacement of chloride at specific positions can be achieved using different reagents . Common reagents and conditions used in these reactions include diazonium tetrafluoroborate generated from 2-aminopyridine, NaNO2, and a solution of HF and BF3 (HBF4) . Major products formed from these reactions include fluoropyridines and other substituted pyridines .
Scientific Research Applications
5-Aminopyridine-2-carboximidamide hydrochloride has a wide range of scientific research applications. It is used as an intermediate in the synthesis of various pharmacologically active compounds . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of drugs with potential anti-inflammatory and antimalarial activities . The compound’s versatility makes it valuable in industrial applications, particularly in pharmaceutical testing and development .
Mechanism of Action
The mechanism of action of 5-Aminopyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, influencing various biological processes . For example, it exhibits anti-inflammatory activity by inhibiting protein denaturation . The molecular targets and pathways involved in its action are still under investigation, but its potential therapeutic applications are promising .
Comparison with Similar Compounds
5-Aminopyridine-2-carboximidamide hydrochloride can be compared with other similar compounds, such as 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester . These compounds share structural similarities and exhibit similar pharmacological activities. this compound is unique due to its specific molecular structure and the range of reactions it can undergo . Other similar compounds include imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, which also have significant pharmacological potential .
Properties
Molecular Formula |
C6H9ClN4 |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-aminopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N4.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,7H2,(H3,8,9);1H |
InChI Key |
HTILMVXEHVZPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)
![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)

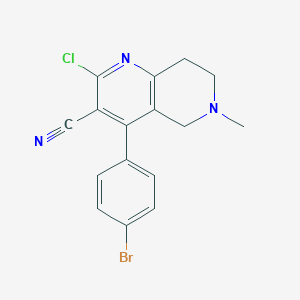
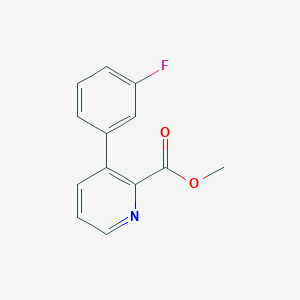
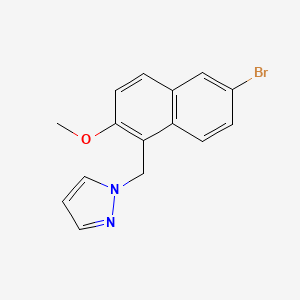
![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)
![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)
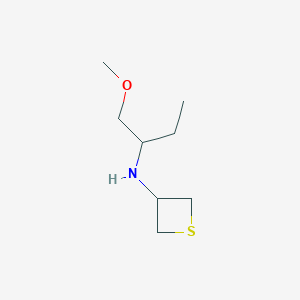
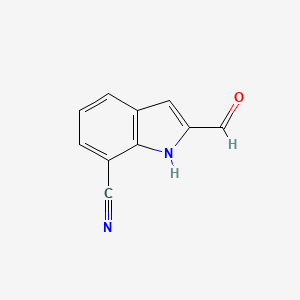
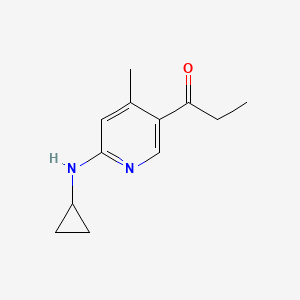
![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
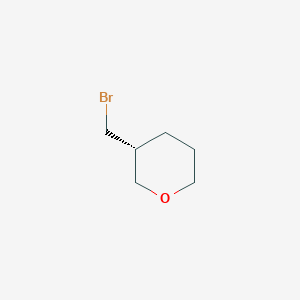
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
